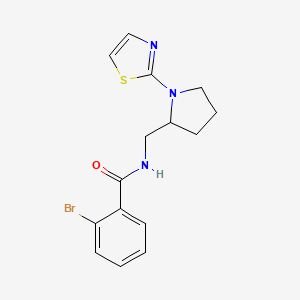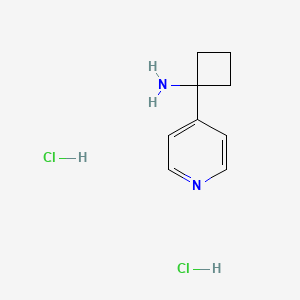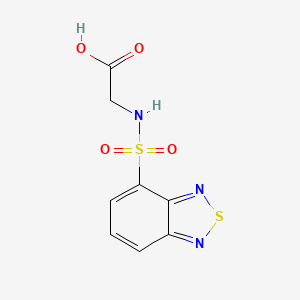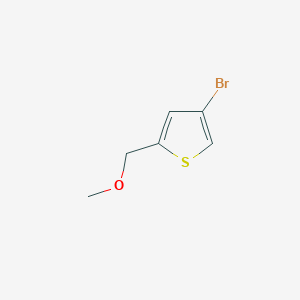
4-Bromo-2-(Methoxymethyl)thiophene
Descripción general
Descripción
“4-Bromo-2-(Methoxymethyl)thiophene” is an organobromine compound with a molecular formula of C6H7BrOS . It has a molecular weight of 207.09 .
Synthesis Analysis
The synthesis of “4-Bromo-2-(Methoxymethyl)thiophene” involves various chemical reactions. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(Methoxymethyl)thiophene” is 1S/C6H7BrOS/c1-8-3-6-2-5 (7)4-9-6/h2,4H,3H2,1H3 . This code provides a standard way to encode the molecular structure using text.
Chemical Reactions Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In this process, hydrogen bromide gas is generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .
Physical And Chemical Properties Analysis
“4-Bromo-2-(Methoxymethyl)thiophene” is a liquid at room temperature .
Aplicaciones Científicas De Investigación
- Thiophene Derivatives : Researchers have explored the synthesis of thiophene derivatives extensively. These compounds exhibit diverse biological effects and are of interest to medicinal chemists .
- Drug Development : The thiophene ring system is present in several pharmacologically active compounds. For instance, suprofen (a nonsteroidal anti-inflammatory drug) and articaine (used as a dental anesthetic) contain thiophene frameworks .
- Semiconductors : Thiophene derivatives play a crucial role in organic semiconductors. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Polymerization : Regioregular polymers based on thiophene derivatives have been synthesized. These polymers find applications in electronic devices due to their semiconducting properties .
- Industrial Chemistry : Thiophene derivatives serve as corrosion inhibitors in industrial processes . Their ability to protect metals from corrosion is valuable for various applications.
- Anticancer and Anti-Inflammatory Effects : Some thiophene-containing compounds exhibit anticancer and anti-inflammatory properties .
- Antimicrobial Activity : Thiophene-based molecules also possess antimicrobial effects .
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods for preparing thiophene derivatives. These reactions involve sulfur, carbonyl compounds, and other substrates .
- 4-Bromo-2-(Methoxymethyl)thiophene : This compound itself serves as a versatile building block in organic synthesis. Its bromine and methoxymethyl groups allow for further functionalization .
Organic Synthesis and Medicinal Chemistry
Materials Science and Organic Electronics
Corrosion Inhibition
Pharmacological Properties
Heterocyclic Synthesis Methods
Chemical Building Blocks
Mecanismo De Acción
The mechanism of action for “4-Bromo-2-(Methoxymethyl)thiophene” involves a series of chemical reactions. For instance, in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, the success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Safety and Hazards
Direcciones Futuras
The study of thiophene derivatives, including “4-Bromo-2-(Methoxymethyl)thiophene”, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results provide useful information for the design of monomers via autopolymerization .
Propiedades
IUPAC Name |
4-bromo-2-(methoxymethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-3-6-2-5(7)4-9-6/h2,4H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOVKNAMURILRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CS1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-bis(2-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436502.png)
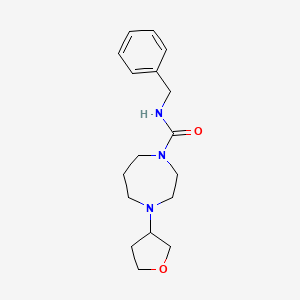
![Butyl {[3-cyano-6-hydroxy-4-(4-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2436505.png)
![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B2436506.png)
![N,3-Dimethyl-2H-pyrazolo[4,3-c]pyridine-6-carboxamide](/img/structure/B2436507.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-diethoxybenzamide](/img/structure/B2436508.png)
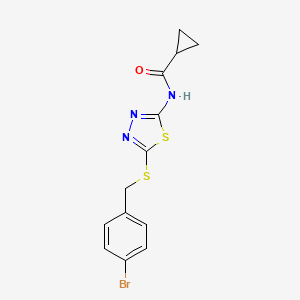
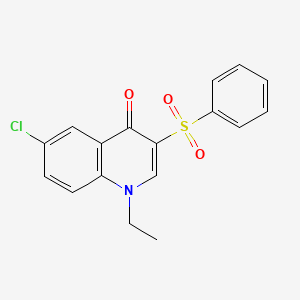

![6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2436515.png)
